3-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
The compound 3-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-oxoethylamine group. The furan-2-ylmethyl substituent on the amide nitrogen and the fluorine atom at the 3-position of the benzamide moiety distinguish it from related analogs.
Properties
IUPAC Name |
3-fluoro-N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-13-4-1-3-12(9-13)18(25)21-15-6-7-17(23-22-15)27-11-16(24)20-10-14-5-2-8-26-14/h1-9H,10-11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMMAFUHRAARFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features several functional groups that contribute to its biological activity:
- Fluorine Atom : Enhances lipophilicity and may influence receptor binding.
- Furan Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Pyridazine Moiety : Associated with diverse pharmacological properties.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs), leading to downstream signaling changes that can alter cellular responses.
- Antioxidant Activity : Potentially scavenging free radicals, thus protecting cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 5.4 |
| Compound B | MCF7 (Breast) | 4.8 |
| 3-fluoro-N-(...) | A431 (Skin) | <5 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Preliminary tests indicated that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Anti-inflammatory Effects
Compounds containing furan and pyridine rings have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. The mechanism likely involves modulation of NF-kB signaling pathways, which are critical in inflammatory responses .
Case Studies
-
Anticancer Efficacy Study :
A study investigated the effects of a structurally similar compound on human breast cancer cells. Results indicated a dose-dependent reduction in cell viability, supporting further exploration into its use as a novel anticancer agent. -
Antimicrobial Testing :
In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural variations among analogs include:
- Substituents on the amide nitrogen : Furan, isoxazole, thiophene, or fluorinated phenyl groups.
- Position and number of fluorine atoms : Fluorine placement on the benzamide or adjacent aromatic rings.
- Core heterocycles : Pyridazine, triazolo-pyridazine, or benzothiazole scaffolds.
Table 1: Structural and Molecular Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
